1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of sulfonyl benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a naphthalene ring, which is further substituted with an ethoxy group and a sulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the naphthalene derivative. The ethoxy group is introduced through an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the cyclization of the intermediate to form the benzodiazole ring.
Etherification: The naphthalene derivative is reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethoxy group.
Sulfonylation: The ethoxynaphthalene is then treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate undergoes cyclization with an appropriate reagent, such as o-phenylenediamine, under acidic conditions to form the benzodiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted benzodiazole derivatives.
Scientific Research Applications
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole: The presence of a butoxy group instead of an ethoxy group can lead to differences in solubility and interaction with molecular targets.
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole: This compound has an imidazole ring instead of a benzodiazole ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonylbenzimidazole |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-16-9-7-15-12-17(10-8-14(15)11-16)25(22,23)21-13-20-18-5-3-4-6-19(18)21/h3-13H,2H2,1H3 |
InChI Key |
KLEMPTQQKDLMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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